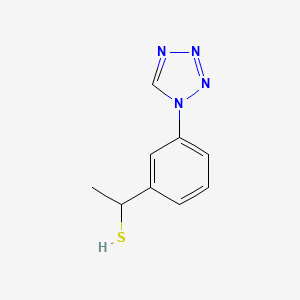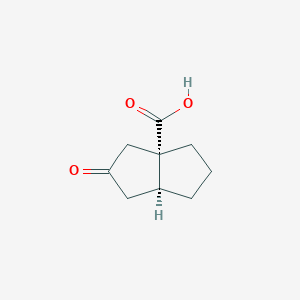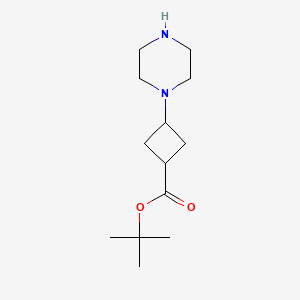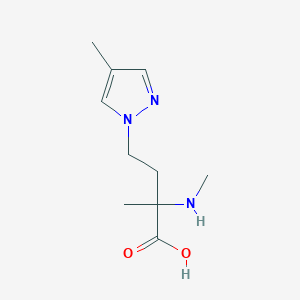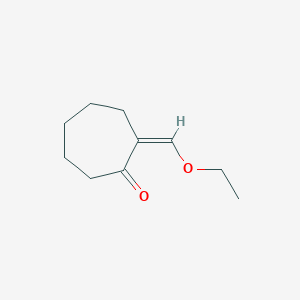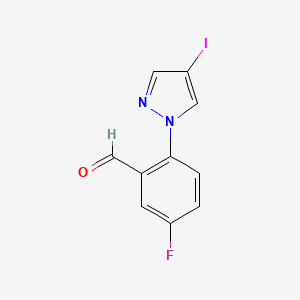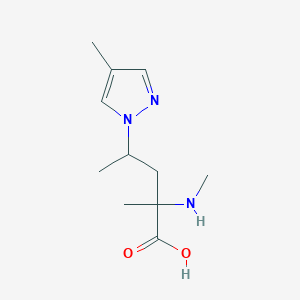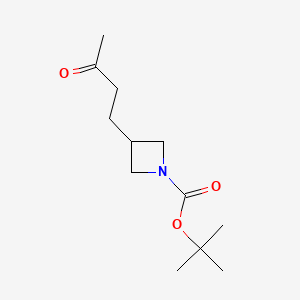![molecular formula C13H14BrN3O2 B13631354 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a bromine atom, a morpholine ring, and a pyrido[1,2-a]pyrimidin-4-one core, making it a versatile molecule for chemical modifications and functional studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or chloroform and catalysts such as triethylamine .
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The raw materials are sourced in bulk, and the reactions are scaled up using large reactors with efficient mixing and temperature control systems .
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents include bromine for bromination, morpholine for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-4-one derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. It has been studied for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials .
Mecanismo De Acción
The mechanism of action of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-3-(morpholin-4-yl)propionic acid esters: These compounds share the morpholine moiety and bromine atom but differ in their core structure.
4-(Bromomethyl)pyridine: This compound has a similar bromine substitution but lacks the pyrido[1,2-a]pyrimidin-4-one core.
Uniqueness
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a bromine atom, morpholine ring, and pyrido[1,2-a]pyrimidin-4-one core. This unique structure provides a versatile platform for chemical modifications and functional studies, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H14BrN3O2 |
|---|---|
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
7-bromo-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H14BrN3O2/c14-10-1-2-12-15-11(7-13(18)17(12)8-10)9-16-3-5-19-6-4-16/h1-2,7-8H,3-6,9H2 |
Clave InChI |
WRFSJHQHTFXFNQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC(=O)N3C=C(C=CC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



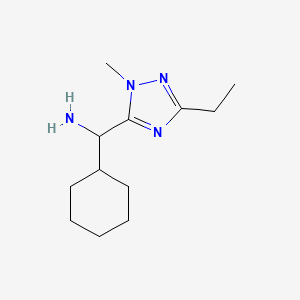
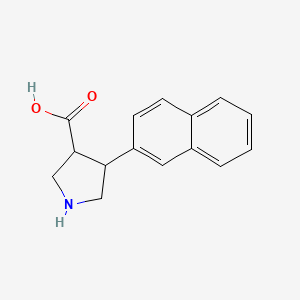
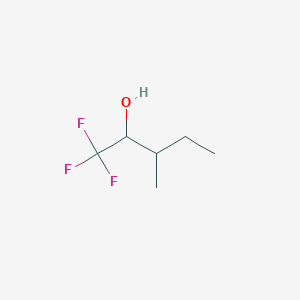
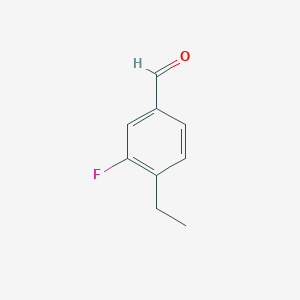
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
